2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol is a compound that belongs to the class of amino alcohols and is characterized by the presence of an imidazole ring. This compound is of interest in various fields, including medicinal chemistry and organic synthesis. Its unique structure allows it to serve as an intermediate in the synthesis of other biologically active compounds.
The compound can be synthesized through several methods, often involving the modification of imidazole derivatives. It has been studied for its potential applications in pharmaceuticals, particularly as a building block for drug development.
2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol can be classified as:
The synthesis of 2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol can be achieved through several routes:
The reaction conditions typically involve:
The molecular formula for 2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol is , with a molecular weight of approximately 141.17 g/mol. The structure includes:
Key structural data includes:
Property | Value |
---|---|
Molecular Formula | C6H11N3O |
Molecular Weight | 141.17 g/mol |
IUPAC Name | 2-amino-1-(1-methyl-1H-imidazol-4-yl)ethanol |
InChI Key | QKHNQZUVFSQKFD-ZCFIWIBFSA-N |
2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol can participate in several chemical reactions:
Each reaction requires specific conditions:
The mechanism of action for 2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol largely depends on its interactions within biological systems:
The compound is likely to be a solid at room temperature, with solubility in polar solvents such as water and methanol due to its hydrophilic functional groups.
Chemical stability may vary depending on environmental conditions (e.g., pH, temperature). The presence of both an amino group and a hydroxyl group allows it to participate in hydrogen bonding, influencing its reactivity and solubility.
2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol has several scientific uses:
Catalytic asymmetric reduction represents a cornerstone strategy for synthesizing chiral intermediates en route to 2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol. Engineered amine dehydrogenases (AmDHs) derived from amino acid dehydrogenases demonstrate exceptional potential for the stereoselective reduction of α-hydroxy ketone precursors. A particularly efficient biocatalytic system employs an engineered AmDH from Sporosarcina psychrophila leucine dehydrogenase (SpAmDH variant wh84). This variant achieves the asymmetric reductive amination of 1-hydroxy-2-butanone—a structural analog of the target compound’s hydroxyketone precursor—using ammonia as the amino donor and glucose dehydrogenase for nicotinamide cofactor regeneration [7].
Table 1: Kinetic Parameters of Engineered Amine Dehydrogenase Variants
Variant | kcat (min⁻¹) | Km (mM) | kcat/Km (min⁻¹·mM⁻¹) | TTN |
---|---|---|---|---|
Wild-type | 2.8 ± 0.3 | 15.2 ± 1.8 | 0.18 | ~4,500 |
wh84 | 11.5 ± 0.9 | 3.1 ± 0.5 | 3.71 | ~18,000 |
The engineered wh84 variant exhibits a 4-fold enhancement in catalytic efficiency (kcat/Km) and total turnover number (TTN) compared to the wild-type enzyme while maintaining >99% enantioselectivity and thermostability (T5015 >53°C). Molecular dynamics simulations attribute this improvement to optimized substrate access and enhanced transition-state stabilization within the mutated active site (residues A113V/L140M/F231L). Preparative-scale reactions with 100–200 mM substrate concentrations achieve 91–99% conversion, demonstrating industrial viability for chiral amino alcohol synthesis [7].
Regioselective N1-methylation of the imidazole nucleus is critical prior to amino alcohol side-chain installation. Conventional alkylation methods face challenges including over-alkylation, O-alkylation, and poor regiocontrol. Recent advances employ carbonate-mediated alkylation under mild conditions. Dimethyl carbonate serves as both solvent and methylating agent in the presence of nucleophilic catalysts (e.g., 4-dimethylaminopyridine or 1,4-dimethylpiperazine), achieving >95% N1-methylation selectivity for imidazole derivatives at 90–120°C [10].
Alternative methodologies utilize trans-N-alkylation to circumvent harsh conditions. This involves temporary protection with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, N3-alkylation, and subsequent deprotection/alkyl group migration. This "SEM-switch" strategy enables near-quantitative N1-methylation with minimal byproducts, as demonstrated in the synthesis of advanced intermediates like 1-methyl-4-(oxiranyl)imidazole—a direct precursor to the target amino alcohol [6] [10]. Solvent selection significantly impacts efficiency, with aprotic polar solvents (N,N-dimethylformamide, dimethyl sulfoxide) providing optimal solubility and reaction kinetics.
Table 2: Solvent Optimization in Imidazole N1-Alkylation
Solvent | Temperature (°C) | Reaction Time (h) | N1-Selectivity (%) | Yield (%) |
---|---|---|---|---|
Toluene | 110 | 24 | 65 | 58 |
Acetonitrile | 82 | 18 | 78 | 70 |
N,N-Dimethylformamide | 90 | 8 | >95 | 92 |
Dimethyl sulfoxide | 95 | 6 | >95 | 94 |
Continuous-flow technology addresses scalability bottlenecks in synthesizing 2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol by enhancing mass/heat transfer and reaction control. A patented integrated continuous process features three interconnected modules: (1) enzymatic decarboxylation of histidine to 4-(imidazol-4-yl)-2-oxobutanoic acid, (2) catalytic hydrogenation to the hydroxyaldehyde intermediate, and (3) reductive amination under pressurized hydrogen [4].
Key operational parameters include:
This system achieves 85% overall yield with >99.5% purity, significantly outperforming batch processes (typically 60–65% yield). Continuous-flow also reduces solvent consumption by 70% and eliminates intermediate isolation steps, demonstrating substantial green chemistry advantages [4].
Reductive amination of 1-(1-methyl-1H-imidazol-4-yl)ethan-1-one (or its hydroxy-protected variants) constitutes the most direct route to the target molecule. Biocatalytic approaches utilize engineered AmDHs as detailed in Section 1.1, but chemical methods offer complementary advantages. Metal-free reductive amination employs silanes (e.g., polymethylhydrosiloxane) or boranes as reducing agents with ammonium acetate as the nitrogen source in aprotic media, yielding 70–80% of the amino alcohol with excellent chemoselectivity [3] [7].
Epoxide ring-opening presents an alternative strategy. 2-(1-Methyl-1H-imidazol-4-yl)oxirane undergoes regioselective aminolysis with ammonia under:
Recent innovations combine enzymatic and chemical steps. Engineered amine dehydrogenases perform asymmetric reductive amination of the ketone precursor, while immobilized lipases facilitate epoxide formation from allylic alcohols—enabling hybrid chemoenzymatic routes that leverage the specificity of biocatalysts and scalability of chemical processes [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9